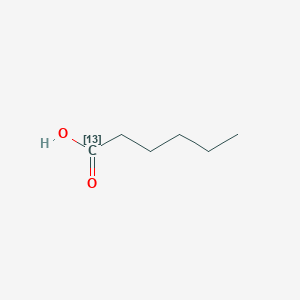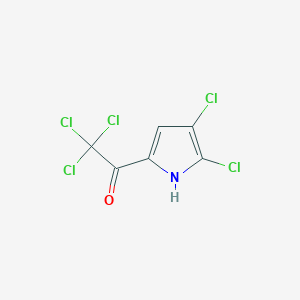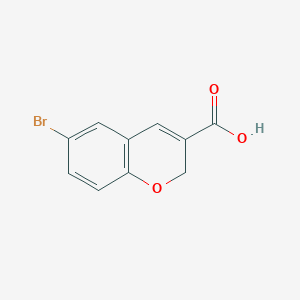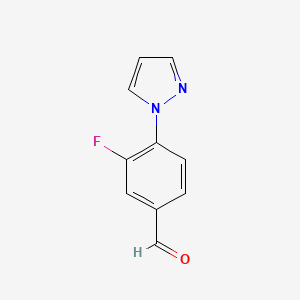![molecular formula C11H20N2O2 B1340822 (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 370882-55-6](/img/structure/B1340822.png)
(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
- Reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate may involve:
-
Batch or Continuous Flow Processes
- Batch processes allow for precise control over reaction conditions and are suitable for small-scale production.
- Continuous flow processes are more efficient for large-scale production, offering better control over reaction times and temperatures.
-
Catalysis
- Catalysts such as Lewis acids or transition metal complexes may be employed to enhance reaction rates and yields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves the following steps:
-
Formation of the Hexahydropyrrolo[3,4-b]pyrrole Core
- The core structure can be synthesized via a cyclization reaction involving a suitable precursor such as a substituted pyrrole or pyrrolidine derivative.
- Common reagents include strong acids or bases to facilitate the cyclization process.
化学反応の分析
Types of Reactions
(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
-
Reduction
- Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
-
Substitution
- Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butyl ester.
科学的研究の応用
(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor in the development of novel heterocyclic compounds.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
-
Medicine
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the development of new materials with specific chemical properties.
- Employed in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves:
-
Molecular Targets
- The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
- Potential targets include enzymes involved in metabolic processes or receptors on cell surfaces.
-
Pathways Involved
- The compound may modulate signaling pathways, affecting cellular functions such as proliferation, apoptosis, or differentiation.
- Specific pathways could include those related to oxidative stress, inflammation, or cell cycle regulation.
類似化合物との比較
Similar Compounds
-
Hexahydropyrrolo[3,4-b]pyrrole Derivatives
- Compounds with similar core structures but different substituents, such as methyl or ethyl esters.
- Examples include hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate and hexahydropyrrolo[3,4-b]pyrrole-2(1H)-carboxylate.
-
Pyrrole and Pyrrolidine Derivatives
- Compounds with simpler structures, such as pyrrole-2-carboxylate or pyrrolidine-3-carboxylate.
Uniqueness
-
Structural Features
- The presence of the tert-butyl ester group and the specific stereochemistry (3aS,6aS) make this compound unique.
- The bicyclic framework provides distinct reactivity and biological activity compared to simpler analogs.
-
Reactivity
- The compound’s reactivity is influenced by its unique structure, allowing for selective transformations and functionalizations.
特性
IUPAC Name |
tert-butyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGXZCRPVBPJTA-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCN[C@@H]2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180975-51-3 |
Source


|
| Record name | rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1340746.png)


![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)






